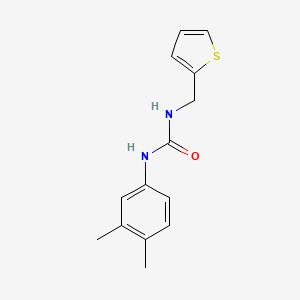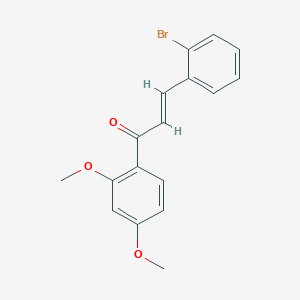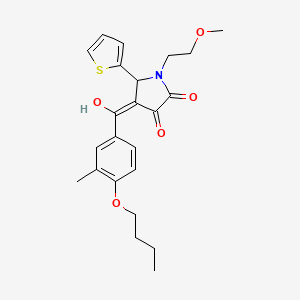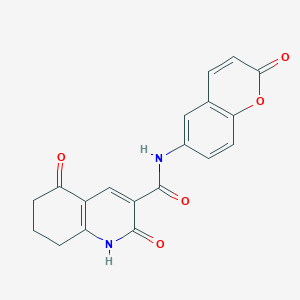
N-(3,4-dimethylphenyl)-N'-(2-thienylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N'-(2-thienylmethyl)urea, also known as DMTU, is a synthetic compound that has been widely used in scientific research. It is a potent antioxidant and has been shown to have a range of biochemical and physiological effects. In
作用机制
N-(3,4-dimethylphenyl)-N'-(2-thienylmethyl)urea acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are produced during normal cellular metabolism and can cause damage to cellular components. This compound can also inhibit the activity of enzymes, such as xanthine oxidase and NADPH oxidase, which are involved in ROS production. Additionally, this compound can activate various signaling pathways that are involved in cellular stress responses.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the protection of cellular components, such as DNA, proteins, and lipids, from oxidative damage. It can also improve mitochondrial function, reduce inflammation, and modulate apoptosis. This compound has been shown to have cardioprotective effects, including reducing ischemia-reperfusion injury and improving cardiac function. It has also been shown to have neuroprotective effects, including reducing oxidative stress and improving cognitive function.
实验室实验的优点和局限性
One of the advantages of using N-(3,4-dimethylphenyl)-N'-(2-thienylmethyl)urea in lab experiments is its potency as an antioxidant. It can effectively scavenge ROS and RNS, even at low concentrations. Additionally, this compound is stable and can be easily synthesized in large quantities. However, one limitation of using this compound is its potential to interfere with other cellular processes, such as signaling pathways. It is important to carefully design experiments to avoid any unintended effects of this compound.
未来方向
There are many potential future directions for research on N-(3,4-dimethylphenyl)-N'-(2-thienylmethyl)urea. One area of interest is the role of this compound in aging and age-related diseases. This compound has been shown to improve mitochondrial function, which is known to decline with age. Additionally, this compound may have potential as a therapeutic agent for various diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Conclusion:
This compound is a synthetic compound that has been widely used in scientific research due to its potent antioxidant properties. It has a range of biochemical and physiological effects and has been shown to protect against oxidative stress in various cell types. While there are some limitations to using this compound in lab experiments, it has many potential future directions for research, including its role in aging and age-related diseases and its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-N'-(2-thienylmethyl)urea involves the reaction of 3,4-dimethylaniline with 2-thienylmethyl isocyanate. The reaction takes place in the presence of a catalyst, such as triethylamine, and the product is obtained in high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(3,4-dimethylphenyl)-N'-(2-thienylmethyl)urea has been extensively used in scientific research due to its potent antioxidant properties. It has been shown to protect against oxidative stress in a variety of cell types, including neurons, cardiomyocytes, and endothelial cells. This compound has also been used to study the role of oxidative stress in various disease models, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10-5-6-12(8-11(10)2)16-14(17)15-9-13-4-3-7-18-13/h3-8H,9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKDCHHGSYESQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)-4-quinolinyl]pentanamide](/img/structure/B5365845.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(5-propyl-3-thienyl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5365850.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5365856.png)


![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-(1H-imidazol-4-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5365886.png)
![{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}dimethylamine oxalate](/img/structure/B5365891.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5365905.png)
![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol oxalate](/img/structure/B5365914.png)

![methyl 3-{1-[(2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]piperidin-2-yl}propanoate](/img/structure/B5365922.png)
![3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365935.png)

![4-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-6-methylpyrimidin-2-amine](/img/structure/B5365940.png)